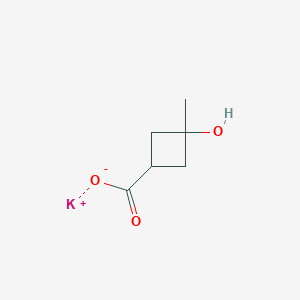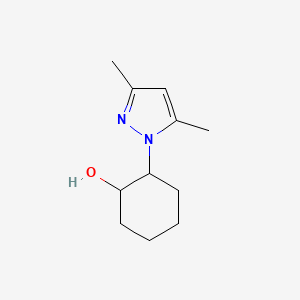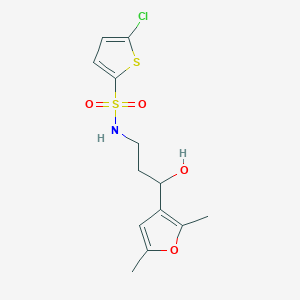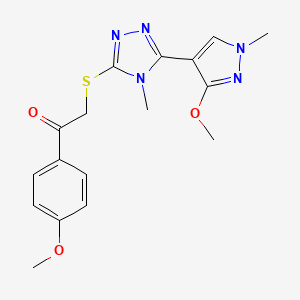
trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt” is a chemical compound with the CAS Number: 2227199-07-5 . It has a molecular weight of 168.23 and its IUPAC name is potassium (1r,3r)-3-hydroxy-3-methylcyclobutane-1-carboxylate . The compound is a white solid .
Physical And Chemical Properties Analysis
The compound is a white solid . The storage temperature is 0-8 °C . The compound is shipped at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, considered as achiral, conformationally restricted analogues of threonine, has been successfully achieved. These compounds exhibit fixed spatial orientations of functional groups, with pKa values noticeably differing between the amino acids. X-ray data reveal the cyclobutane rings in both compounds to be almost planar, indicating specific structural characteristics unique to these substances (Feskov et al., 2017).
Physical-Chemical Properties
- The study of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids highlighted the synthesis of these previously unknown compounds. Notable findings include the same pKa values for the carboxylic acid functions of both stereoisomers and slight differences in the pKa values for the amino groups, suggesting different interactions with fluorine atoms. This study provides insights into the behavior of closely related compounds and their physical-chemical properties (Chernykh et al., 2016).
Conformational Preferences and Applications
- Research into the conformational preferences of trans-2-aminocyclobutane carboxylic acid oligomers, specifically hexamers and octamers, suggests a marked preference for these oligomers to fold into a well-defined 12-helical conformation both in solution and the solid state. This indicates potential applications in designing peptides and proteins with specific structural attributes (Fernandes et al., 2010).
Molecular Stability and Antibiotic Properties
- A study on potassium clavulanate, a widely used β-lactam antibiotic, explores its chemical stability and interaction mechanisms. The structural analysis reveals how potassium ions arrange and form interactions, leading to a one-dimensional ionic column formation. These findings could be relevant for understanding the stability and delivery mechanisms of related compounds (Fujii et al., 2010).
Safety and Hazards
properties
IUPAC Name |
potassium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVRHQYABSIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)





![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2683596.png)

![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)

![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)